Home > Products > Building Blocks P17617 > Quinazoline-4,6-diamine
Quinazoline-4,6-diamine - 159382-23-7

Quinazoline-4,6-diamine

Catalog Number: EVT-380008
CAS Number: 159382-23-7
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-Chloro-4-fluorophenyl)quinazoline-4,6-diamine (2)

  • Compound Description: This compound is a quinazoline derivative investigated as a potential imaging agent for the epidermal growth factor receptor tyrosine kinase (EGFR-TK). It was labeled with technetium-99m ((99m)Tc) using two different methods: the "4 + 1" mixed-ligand system and the tricarbonyl approach. [] In vitro studies showed that both the compound itself and its corresponding rhenium complex significantly inhibited EGFR autophosphorylation and A431 cell growth. []
  • Relevance: This compound is structurally related to quinazoline-4,6-diamine through the presence of the core quinazoline ring system and the diamino substituents at positions 4 and 6. The addition of a 3-chloro-4-fluorophenyl group at the 4-amino position of quinazoline-4,6-diamine imparts EGFR-TK inhibitory activity to this derivative. []

(3-Bromophenyl)quinazoline-4,6-diamine (3)

  • Compound Description: Similar to compound 2, this quinazoline derivative was investigated for its potential as an EGFR-TK imaging agent. It was also labeled with (99m)Tc using both the "4 + 1" and tricarbonyl approaches. [] This compound and its rhenium complex showed similar, though less potent, inhibitory activity against EGFR autophosphorylation and A431 cell growth compared to compound 2. [] The crystal structure of this compound reveals a nearly planar conformation of the fused benzene and pyrimidine rings, stabilized by π–π stacking interactions and weak hydrogen bonds. []
  • Relevance: This compound shares the core structure of quinazoline-4,6-diamine, with a 3-bromophenyl group substituted at the 4-amino position. The presence of the bromine atom instead of chlorine (as in compound 2) results in slightly different pharmacological properties. [, ]

4-N-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593)

  • Compound Description: EVP4593 is a highly potent and specific inhibitor of mitochondrial complex I. [] It effectively reduces mitochondrial complex I-dependent respiration without affecting respiratory chain complexes II-IV. [] Additionally, EVP4593 induces the release of reactive oxygen species at the flavin site of mitochondrial complex I, similar to other established Q-site inhibitors. []
  • Relevance: This compound is structurally similar to quinazoline-4,6-diamine, featuring a 2-(4-phenoxyphenyl)ethyl substituent on the 4-amino group. This specific substitution pattern on the quinazoline-4,6-diamine scaffold contributes to its potent inhibitory activity against mitochondrial complex I. []

N4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine

  • Compound Description: This compound is a key intermediate in the synthesis of Tucatinib (7). [, ]
  • Relevance: This compound features the quinazoline-4,6-diamine core structure, with a 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl substituent at the 4-amino position. This complex substituent is crucial for the subsequent synthetic steps leading to Tucatinib and contributes to its biological activity. [, ]

1-[4-(m-Tolyl)amino-6-quinazolinyl]-3-[14C]-methyl triazene (SMA41)

  • Compound Description: SMA41 is a radiolabeled probe designed to be hydrolyzed under physiological conditions to release two active compounds: N4-m-tolyl-quinazoline-4,6-diamine (SMA52, an EGFR-TK inhibitor) and [14C]-methyldiazonium (a DNA alkylating species). [] This dual-targeting approach aimed to induce DNA alkylation at the ATP binding site of EGFR. []
  • Relevance: This compound contains the quinazoline-4,6-diamine scaffold as part of its structure. The presence of the m-tolyl group at the 4-amino position and the 3-[14C]-methyl triazene moiety are essential for its designed dual-targeting properties against EGFR and DNA. []

N4-m-Tolyl-quinazoline-4,6-diamine (SMA52)

  • Compound Description: SMA52 is a moderate inhibitor of EGFR-TK and a hydrolysis product of SMA41. [, ] It exhibits antiproliferative activity against EGFR-expressing cancer cells. []
  • Relevance: This compound is a direct derivative of quinazoline-4,6-diamine, featuring a m-tolyl group at the 4-amino position. This substitution is responsible for its EGFR-TK inhibitory activity. [, ]

Tucatinib (1)

  • Compound Description: Tucatinib, also known as irbinitinib or Tukysa, is an orally bioavailable inhibitor of HER2 approved for treating HER2-positive breast cancers. [] It exhibits antineoplastic activity by targeting HER2, a receptor tyrosine kinase. []
  • Relevance: This compound is structurally distinct from quinazoline-4,6-diamine, but its synthesis involves a key intermediate (compound 4) that incorporates the quinazoline-4,6-diamine scaffold. [, ]

N4-(3-Chloro-4-fluoro-phenyl)-7-((S)-tetrahydrofuran-3-yl-oxy)quinazoline-4,6-diamine (V)

  • Compound Description: This compound is a crucial intermediate in the synthesis of Afatinib (VI). [, , ]
  • Relevance: This compound represents a more complex derivative of quinazoline-4,6-diamine. It incorporates a 3-chloro-4-fluorophenyl group at the 4-amino position and a (S)-tetrahydrofuran-3-yloxy substituent at position 7 of the quinazoline ring. These modifications are essential for its role as an intermediate in Afatinib synthesis. [, , ]

Afatinib (VI)

  • Compound Description: Afatinib is an irreversible EGFR-TK inhibitor used to treat certain types of non-small cell lung cancer. [, , ]
  • Relevance: While structurally distinct from quinazoline-4,6-diamine, Afatinib's synthesis relies on a key intermediate (compound 8) that incorporates the quinazoline-4,6-diamine core structure. [, , ]

(S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide

  • Compound Description: This compound, referred to as the "acetamide impurity," was identified and characterized during the process development studies for Afatinib. []
  • Relevance: This impurity retains the core structure of quinazoline-4,6-diamine with modifications at the 4-amino, 6-amino and 7 positions. Its presence highlights the potential for side reactions and the importance of controlling impurity profiles during Afatinib synthesis. []
Source and Classification

4,6-Quinazolinediamine can be synthesized from various precursors, including 2,4-dichloroquinazoline and anilines. It falls under the classification of quinazolinediamines, which are known for their role as inhibitors in various biological pathways, particularly those related to cancer cell proliferation and signaling pathways.

Synthesis Analysis

The synthesis of 4,6-Quinazolinediamine typically involves several key steps:

  1. Preparation of Quinazoline Derivatives: The initial step often involves the reaction of anthranilic acid with urea to form quinazoline-2,4-dione. This compound can then be chlorinated to yield 2,4-dichloroquinazoline.
  2. Amination: The dichloro derivative is subsequently reacted with an appropriate aniline (such as 3-chloro-4-fluoroaniline) in the presence of a base like triethylamine to yield the target compound. This reaction is often performed under reflux conditions in solvents such as isopropyl alcohol .
  3. Final Modifications: Further reactions may involve additional amines or other functional groups to enhance biological activity or solubility.
Molecular Structure Analysis

The molecular structure of 4,6-Quinazolinediamine is characterized by its two amine groups located at positions 4 and 6 on the quinazoline ring. The chemical formula is typically represented as C8_{8}H8_{8}N4_{4}, indicating that it contains eight carbon atoms, eight hydrogen atoms, and four nitrogen atoms.

Structural Features

  • Bicyclic System: The fused benzene and pyrimidine rings contribute to the compound's stability and reactivity.
  • Amine Functional Groups: The presence of amino groups allows for hydrogen bonding interactions, which are crucial for its biological activity.
  • 3D Conformation: The spatial arrangement of atoms in the molecule influences its interaction with biological targets, particularly enzymes involved in cancer pathways.
Chemical Reactions Analysis

4,6-Quinazolinediamine participates in various chemical reactions typical for amines and heterocycles:

  1. Nucleophilic Substitution Reactions: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophilic reagents.
  2. Acylation Reactions: The amines can be acylated to form amides, which may enhance pharmacological properties.
  3. Reactions with Electrophiles: The electron-rich nature of the nitrogen atoms allows for reactions with electrophiles such as alkyl halides or carbonyl compounds.

These reactions are essential for modifying the compound to improve its efficacy and selectivity against specific biological targets .

Mechanism of Action

The mechanism of action of 4,6-Quinazolinediamine primarily involves its role as an inhibitor in various enzymatic pathways:

  1. Inhibition of Tyrosine Kinases: It has been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival.
  2. Binding Interactions: Molecular modeling studies indicate that 4,6-Quinazolinediamine forms hydrogen bonds with critical amino acid residues in the active site of target enzymes, enhancing its binding affinity .
  3. Anticancer Activity: By inhibiting key signaling pathways associated with cancer cell growth, this compound demonstrates potential anticancer properties.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide but may have limited solubility in non-polar solvents.

Chemical Properties

  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of its crystalline nature.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for understanding how the compound behaves in biological systems and during synthesis .

Applications

4,6-Quinazolinediamine has several significant applications:

  1. Anticancer Drug Development: Its ability to inhibit tyrosine kinases makes it a candidate for developing new cancer therapies.
  2. Biological Research Tool: Used in studies exploring signaling pathways involved in cancer progression.
  3. Pharmaceutical Intermediates: Serves as a building block for synthesizing more complex pharmaceutical agents.

Research continues into optimizing its structure for improved efficacy and reduced side effects in clinical applications .

Properties

CAS Number

159382-23-7

Product Name

4,6-Quinazolinediamine

IUPAC Name

quinazoline-4,6-diamine

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

InChI

InChI=1S/C8H8N4/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,9H2,(H2,10,11,12)

InChI Key

RNWDENXDCQXZLH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)C(=NC=N2)N

Synonyms

4,6-Quinazolinediamine;

Canonical SMILES

C1=CC2=C(C=C1N)C(=NC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.